3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the polymers .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Antimicrobial and Anti-inflammatory Agents : Oxazolidinones with benzo thiazinen moieties have been synthesized and evaluated for their antibacterial and antifungal activities against a range of pathogens including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus, showing promising antimicrobial properties. These compounds were also explored for their anti-inflammatory potential, highlighting their versatile therapeutic applications (Fernandes, Kumar, & Kumar, 2013).
Biological Activity of Oxazolidinone Derivatives : Research into 1,3‐oxazolidin-2-one derivatives bearing amide, sulfonamide, and thiourea moieties revealed significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. These studies not only demonstrate the compounds' potential as antimicrobial agents but also provide insights into their mechanisms of action and safety profiles, marking them as promising candidates for drug development (Karaman et al., 2018).
Biochemical Research
Enhancement of Epoxy Resin Properties : The synthesis of a reactive modifier containing azetidine-2,4-dione functional groups aimed at enhancing the thermal mechanical properties of epoxy resin through the formation of multiple hydrogen-bonded networks. This research demonstrates the potential of incorporating oxazolidinone derivatives into materials science to improve the performance of polymeric materials (Juang et al., 2011).
Potent Inhibitors of Human Leukocyte Elastase : A study on 4-oxo-β-lactam inhibitors of human leukocyte elastase, a key enzyme in inflammatory diseases, showcased the potential of azetidine-2,4-dione derivatives as potent and selective inhibitors. This research highlights the therapeutic potential of these compounds in treating diseases associated with elastase activity (Mulchande et al., 2011).
properties
IUPAC Name |
3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O6S/c14-13(15,16)24-9-1-3-10(4-2-9)25(21,22)17-5-8(6-17)18-11(19)7-23-12(18)20/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHWLYCHPRNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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